
tert-butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Overview
Description
tert-Butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide (CH₃I) and a base such as potassium carbonate (K₂CO₃).
Esterification: The tert-butyl ester group is typically introduced through esterification of the carboxylic acid group using tert-butyl alcohol (t-BuOH) and a strong acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Pictet-Spengler reaction and automated systems for methylation and esterification to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoquinoline ring, converting it to a fully saturated isoquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Isoquinoline derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers study this compound to develop new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing biochemical pathways related to inflammation, cell proliferation, and apoptosis. Detailed studies on its binding affinity and interaction with biological macromolecules help elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the tert-butyl ester group but shares the methoxy and dihydroisoquinoline core.
tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but without the methoxy group.
6-Methoxyisoquinoline: Contains the methoxy group but lacks the dihydroisoquinoline core and tert-butyl ester group.
Uniqueness
tert-Butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the combination of the tert-butyl ester group, methoxy group, and dihydroisoquinoline core. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications in research and industry.
Biological Activity
tert-butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Isoquinoline derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C15H21NO3
- Molecular Weight : 263.33 g/mol
- CAS Number : 860436-57-3
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Isoquinoline Core : Utilizing the Pictet-Spengler reaction.
- Introduction of the Methoxy Group : Methylation of a hydroxyl group.
- Esterification : Using tert-butyl alcohol and a strong acid catalyst .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing pathways related to inflammation, cell proliferation, and apoptosis. It may act as an inhibitor or modulator of specific enzymes and receptors.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Activity : Studies suggest that isoquinoline derivatives can reduce inflammation markers in various models.
- Antimicrobial Activity : The compound has shown efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through modulation of apoptosis pathways .
Case Studies and Research Findings
Comparative Analysis
When compared to similar compounds, this compound shows unique properties:
Compound | Structure | Biological Activity |
---|---|---|
6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Lacks tert-butyl ester group | Limited anti-inflammatory effects |
tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate | Similar structure without methoxy group | Weaker anticancer activity |
6-Methoxyisoquinoline | Contains methoxy but lacks dihydroisoquinoline core | Minimal antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing tert-butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate?
The compound is typically synthesized via microwave-assisted reactions in tetrahydrofuran (THF) under controlled heating (e.g., 100°C for 1 hour). Post-reaction, the crude product is purified using silica gel chromatography with gradients of ethyl acetate/hexane. This method minimizes by-products and ensures high purity .
Q. What are the recommended storage conditions to maintain compound stability?
Store the compound in a tightly sealed container under dry conditions at 2–8°C. Exposure to moisture or ambient temperatures can lead to hydrolysis of the tert-butyl carbamate group, reducing stability .
Q. What safety protocols are critical when handling this compound?
Use personal protective equipment (PPE), including gloves and goggles, and work in a well-ventilated fume hood. The compound has hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Avoid inhalation and direct contact .
Advanced Research Questions
Q. How can contradictions in NMR spectral data for this compound be resolved?
Discrepancies in ¹H or ¹³C NMR peaks (e.g., unexpected splitting or shifts) may arise from stereochemical ambiguities or impurities. Employ 2D NMR techniques (COSY, HSQC) to confirm connectivity or X-ray crystallography (as in related dihydroisoquinoline structures) to resolve stereochemistry .
Q. What strategies enable regioselective functionalization at the 6-methoxy or adjacent positions?
Brominated analogs (e.g., 6-bromo or 7-bromo derivatives) suggest reactivity at the 6-position. Use directing groups (e.g., methoxy) or transition metal catalysts (Pd or Cu) for cross-coupling reactions. For example, Suzuki-Miyaura coupling could introduce aryl groups at the 6-position .
Q. How can reaction yields be optimized in the presence of competing by-products?
By-products often form due to over-reduction or oxidation. Optimize reaction parameters (e.g., temperature, time) using design-of-experiment (DoE) approaches. Introduce scavenging agents (e.g., molecular sieves for moisture) or monitor progress via TLC/HPLC. For microwave-assisted reactions, shorter dwell times reduce degradation .
Q. What analytical methods are suitable for assessing purity in complex mixtures?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV/Vis or MS detection quantifies purity. For stereoisomeric impurities, chiral column chromatography or circular dichroism (CD) spectroscopy may be required .
Q. Methodological Notes
- Spectral Data Interpretation : Compare experimental NMR data with computational predictions (DFT calculations) to validate assignments .
- Crystallography : For absolute configuration determination, grow single crystals in ethyl acetate/hexane and analyze via X-ray diffraction .
- Stability Testing : Conduct accelerated degradation studies under varying pH and temperature to identify decomposition pathways .
Properties
IUPAC Name |
tert-butyl 6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-8-7-11-9-13(18-4)6-5-12(11)10-16/h5-6,9H,7-8,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLAKQZVCKYEQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633479 | |
Record name | tert-Butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860436-57-3 | |
Record name | tert-Butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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